![molecular formula C24H24FN5O3 B2973824 7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 951592-47-5](/img/structure/B2973824.png)
7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazepine ring is likely to be planar due to the presence of the nitrogen and oxygen heteroatoms. The benzyloxy and sulfonyl groups could potentially introduce some steric hindrance, affecting the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyloxy group could potentially undergo cleavage under acidic conditions to yield a benzyl carbocation. The sulfonyl group could potentially be reduced to a sulfide using reducing agents. The benzoxazepine ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and could potentially have a relatively high melting point due to the presence of multiple aromatic rings. The presence of the sulfonyl group could potentially make it somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
This compound is considered for its potential in drug design due to the presence of the benzoxazepine moiety, which is a common feature in molecules with pharmacological activity . The sulfonyl group attached to the aromatic ring can act as a bioisostere, potentially improving the drug’s properties such as selectivity and metabolic stability.
Drug Delivery Systems
The benzyloxy group in the compound could be utilized in drug delivery systems. This moiety can be modified to alter the solubility and permeability of the drug, enhancing its delivery to the target site .
Neutron Capture Therapy
Boronic acids and their esters, which can be derived from this compound, are explored for their use as boron carriers in neutron capture therapy. This therapy is a type of cancer treatment that targets tumors at the cellular level using boron atoms to capture neutrons .
Organic Synthesis
The compound’s structure contains functional groups that are useful in organic synthesis. The benzyloxy and sulfonyl groups can participate in various chemical reactions, serving as intermediates in the synthesis of more complex molecules .
Pharmacological Research
The tetrahydro-1,4-benzoxazepine ring system is of interest in pharmacological research. Compounds with this structure have been studied for their potential effects on the central nervous system and their possible therapeutic applications .
Chemical Stability Studies
The stability of phenylboronic pinacol esters, which can be related to this compound, is a subject of study. Understanding the hydrolysis susceptibility of these esters at physiological pH is crucial for their application in medicinal chemistry .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-3-16-6-5-7-19(12-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-8-10-18(25)11-9-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLGNXOCAIRJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.